molecular formula C15H12N2OS2 B2783020 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034346-17-1

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2783020
CAS No.: 2034346-17-1
M. Wt: 300.39
InChI Key: XKXHVPQHNRSHPG-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Mechanism of Action

Target of Action

The primary target of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

The compound interacts with SDH through a strong hydrogen bond . This interaction inhibits the activity of SDH, disrupting the normal biochemical processes that rely on this enzyme.

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain , two fundamental biochemical pathways in cellular respiration . This can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy.

Result of Action

The compound has shown fungicidal activity against Fusarium graminearum, Alternaria solani, and Botrytis cinerea . The EC50 values (the concentration of the compound that gives half-maximal response) against these organisms were found to be comparable to or better than the control agent thiafluzamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 2-(thiophen-2-yl)pyridine-4-methanamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c18-15(14-4-2-8-20-14)17-10-11-5-6-16-12(9-11)13-3-1-7-19-13/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXHVPQHNRSHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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